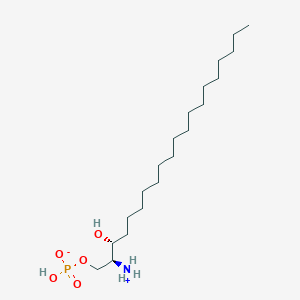

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate

説明

“(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate” is a complex molecule with the molecular formula C18H32NO5P . It has an average mass of 373.424 Da and a monoisotopic mass of 373.201813 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ and a boiling point of 575.4±60.0 °C at 760 mmHg . It also has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 90.7±3.0 kJ/mol .

科学的研究の応用

Dermatological Research: Psoriasis Treatment

Recent studies have highlighted the role of sphingolipid metabolites, particularly sphinganine-C20-1-phosphate, in the pathogenesis of psoriasis. The compound’s involvement in specific sphingosine-1-phosphate receptor (S1PR) signaling pathways is crucial to psoriasis inflammation. Modulators of S1PR that affect sphinganine-C20-1-phosphate levels have been found to improve psoriasis inflammation, suggesting potential therapeutic applications .

Neurological Disorders: Alzheimer’s and Parkinson’s Disease

Sphinganine-C20-1-phosphate is part of the sphingolipid metabolism, which plays a vital role in central nervous system development. Disruption in sphingolipid homeostasis, including altered levels of sphinganine-C20-1-phosphate, has been implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research into sphingolipid signaling could lead to new therapeutic targets for these conditions .

Cancer Research: Cell Proliferation and Death

The compound’s role in cell proliferation, migration, and death makes it a point of interest in cancer research. Sphinganine-C20-1-phosphate is involved in signaling pathways that regulate these cellular processes, and its modulation could influence tumor growth and metastasis. Understanding its mechanisms may contribute to developing novel cancer treatments .

Inflammatory Diseases: Role in Inflammation

Sphinganine-C20-1-phosphate is a potent signaling molecule in inflammatory responses. Its levels can affect the severity and progression of inflammatory diseases. Research into its signaling pathways is essential for identifying new therapeutic strategies to control inflammation .

Metabolic Disorders: Sphingolipid Homeostasis

The balance of sphingolipid metabolites, including sphinganine-C20-1-phosphate, is critical for metabolic health. Studies suggest that disruptions in sphingolipid homeostasis may contribute to metabolic disorders. Research aims to understand the metabolic pathways involving sphinganine-C20-1-phosphate to prevent or treat these conditions .

Diagnostic and Prognostic Biomarker: Plasma Sphingolipid Profiling

Sphinganine-C20-1-phosphate can be quantified in human plasma, offering potential as a diagnostic or prognostic biomarker for various diseases. A sensitive and fast LC-MS/MS method has been developed for the simultaneous determination of key sphingolipid components, including sphinganine-C20-1-phosphate, which could be used in clinical settings to monitor disease progression or response to therapy .

将来の方向性

Sphingolipids, including this compound, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signalling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

作用機序

Target of Action

Sphinganine-C20-1-phosphate, also known as D-erythro-sphinganine-1-phosphate, primarily targets sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) . These kinases are responsible for the synthesis of sphingosine-1 phosphate (S1P), a potent signaling and messenger molecule .

Mode of Action

Sphinganine-C20-1-phosphate is produced by the ATP-dependent phosphorylation of sphingosine kinases . It interacts with its targets, leading to the production of S1P. The upregulation of S1P enhances the efflux of certain drugs, reducing the sensitivity of cells to these drugs .

Biochemical Pathways

Sphinganine-C20-1-phosphate is involved in the sphingolipid biosynthetic pathway . The loss of this compound may affect the activities of this pathway, resulting in sensitivity to certain substances . It can also be converted to phytosphingosine (4-hydroxysphinganine) by adding a hydroxyl group to C4 .

Result of Action

The production of Sphinganine-C20-1-phosphate and its subsequent conversion to S1P plays a crucial role in various cellular functions. These include cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . In the context of fungal interactions, the loss of this compound demonstrates the antifungal mechanism of certain substances .

Action Environment

The action of Sphinganine-C20-1-phosphate can be influenced by environmental factors. For instance, in co-cultures of certain fungi, the production of this compound was found to be suppressed, indicating fungal adaptability to environmental stress .

特性

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZCBKZGOIPIU-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677070 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

CAS RN |

436846-91-2 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)